(1R,3S)-3-Trifluoromethyl-cyclohexylamine
Overview
Description
(1R,3S)-3-Trifluoromethyl-cyclohexylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Trifluoromethyl-cyclohexylamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a trifluoromethyl-substituted cyclohexanone, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and temperatures ranging from 0 to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to achieve high yields and enantiomeric purity. The process may include steps such as recrystallization and purification to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Trifluoromethyl-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are used under mild conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, carboxylic acids, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S)-3-Trifluoromethyl-cyclohexylamine is used as a building block for the synthesis of complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties.
Industry
Industrially, the compound is used in the development of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Trifluoromethyl-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Methyl-cyclohexylamine: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(1R,3S)-3-Chloromethyl-cyclohexylamine: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
Uniqueness
(1R,3S)-3-Trifluoromethyl-cyclohexylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These features make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(1R,3S)-3-(trifluoromethyl)cyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2/t5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCACAFKNHPVNI-NTSWFWBYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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